molecular formula C14H11BrClNO B5801242 N-(3-bromophenyl)-2-chloro-4-methylbenzamide

N-(3-bromophenyl)-2-chloro-4-methylbenzamide

Cat. No. B5801242
M. Wt: 324.60 g/mol
InChI Key: UCDYJOPIMDIMOS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-chloro-4-methylbenzamide, also known as BPCM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloro-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting various enzymes and receptors. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation. Additionally, N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential applications in the field of medicinal chemistry. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to have antitumor and anti-inflammatory activity, as well as potential use in the treatment of Alzheimer's disease. However, one limitation of using N-(3-bromophenyl)-2-chloro-4-methylbenzamide in lab experiments is its potential toxicity. N-(3-bromophenyl)-2-chloro-4-methylbenzamide has been shown to be toxic to certain cell lines, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide. One area of research is the development of N-(3-bromophenyl)-2-chloro-4-methylbenzamide analogs with improved activity and reduced toxicity. Another area of research is the study of N-(3-bromophenyl)-2-chloro-4-methylbenzamide's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-2-chloro-4-methylbenzamide in vivo, as well as its potential use in combination with other drugs.

Synthesis Methods

N-(3-bromophenyl)-2-chloro-4-methylbenzamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride. This intermediate is then reacted with 2-chloro-4-methylbenzylamine to form N-(3-bromophenyl)-2-chloro-4-methylbenzamide. Other methods include the reaction of 3-bromobenzoyl chloride with 2-chloro-4-methylbenzylamine in the presence of a base, or the reaction of 3-bromoaniline with 2-chloro-4-methylbenzoyl chloride.

properties

IUPAC Name

N-(3-bromophenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDYJOPIMDIMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-chloro-4-methylbenzamide

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